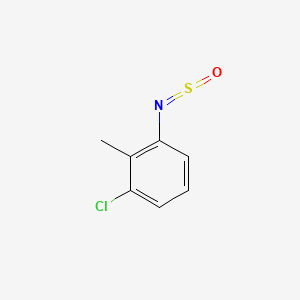

1-氯-2-甲基-3-(亚磺酰氨基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

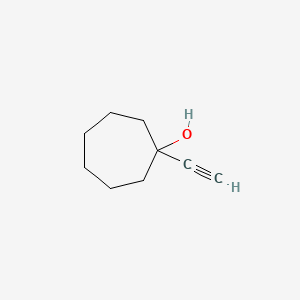

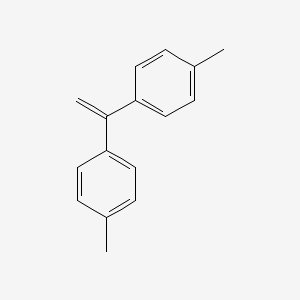

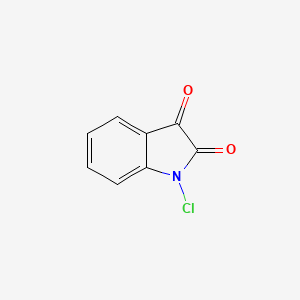

The synthesis of sulfinyl benzene derivatives has been explored in various studies. For instance, the synthesis of [(2,2-dichloro-1-fluoroethenyl)sulfinyl] benzene and [(2-chloro-1,2-difluoro ethenyl)sulfinyl] benzene was achieved, and their Diels–Alder cycloaddition reactions with different dienes such as cyclopentadiene, furan, and 1,3-diphenylisobenzofuran were described. These reactions were conducted under both thermal and microwave irradiation conditions .

Molecular Structure Analysis

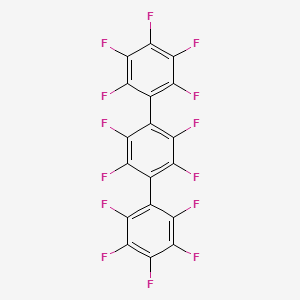

The molecular structure of sulfinyl benzene derivatives has been characterized in several studies. For example, the crystal structure of methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate was determined, revealing that the oxygen atom and the methyl group of the methylsulfinyl substituent are on opposite sides of the benzofuran plane. The structure is stabilized by aromatic π–π interactions and C—H interactions . Similarly, 2-chloroethyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate also exhibits a well-defined crystal structure with aromatic π–π interactions and weak C—H⋯π interactions .

Chemical Reactions Analysis

The chemical reactivity of sulfinyl benzene derivatives includes their ability to undergo cycloaddition reactions, as mentioned in the synthesis section. Additionally, sulfonation reactions of related compounds have been studied, providing insights into the reactivity of benzene derivatives with sulfur trioxide and concentrated sulfuric acid. These studies have shown that different substituents on the benzene ring can significantly influence the outcome of the sulfonation process .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-Chloro-2-methyl-3-(sulfinylamino)benzene are not directly reported in the provided papers, the properties of similar sulfinyl benzene derivatives can be inferred. The crystal structures of these compounds suggest solid-state stability through intermolecular interactions. The reactivity of these compounds in Diels–Alder reactions and their behavior in sulfonation reactions indicate that they are reactive towards electrophilic aromatic substitution, which is a common characteristic of benzene derivatives .

科学研究应用

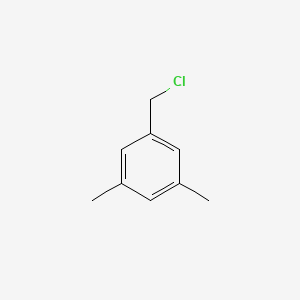

傅-克酰磺酰化反应中的增强反应性

1-氯-2-甲基-3-(亚磺酰氨基)苯在傅-克酰磺酰化反应中具有潜在应用,其中其亚磺酰基团可能增强反应性。例如,1-丁基-3-甲基咪唑氯化铝离子液体已被用作苯和取代苯的傅-克酰磺酰化的非常规介质和催化剂,在环境条件下导致几乎定量的产率。这证明了该化学物质在促进有机合成中的高效反应中的作用 (Nara, Harjani, & Salunkhe, 2001)。

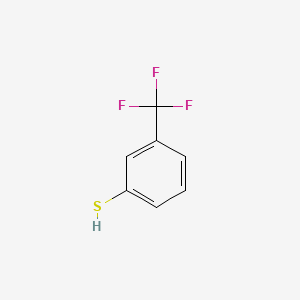

亲电子三氟甲基化催化剂

该化合物还在催化领域中得到应用,其中甲基三氧铼充当芳香族和杂芳族化合物亲电子三氟甲基化的催化剂。该过程利用高价碘试剂,证明了该化合物在促进将氟化基团引入芳香体系的反应中的多功能性 (Mejía & Togni, 2012)。

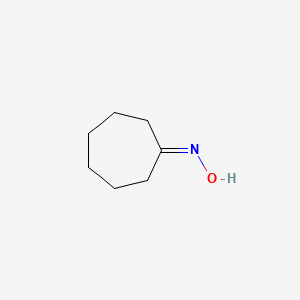

狄尔斯-阿尔德环加成反应

此外,1-氯-2-甲基-3-(亚磺酰氨基)苯的衍生物已被合成并用于狄尔斯-阿尔德环加成反应。这些反应涉及环戊二烯、呋喃和 1,3-二苯基异苯并呋喃,在热和微波辐照条件下,突出了该化合物在合成有机化学中的用途及其在构建复杂分子结构中的作用 (Sridhar, Krishna, & Rao, 2000)。

杂环的催化和合成

该化学物质还与通过磺酸官能化的咪唑鎓盐和氯化铁涉及的催化合成苯并咪唑等杂环有关。该方法有效地催化了苯-1,2-二胺与芳香醛的缩合,展示了该化合物在环境友好条件下促进杂环合成中的相关性 (Khazaei 等人,2011)。

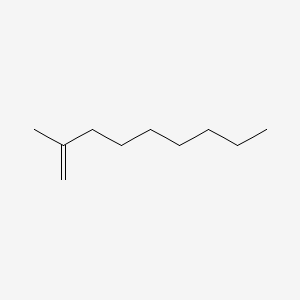

创新的反应介质和催化剂

最后,对离子液体(如 [1-丁基-3-甲基咪唑鎓][四氯铝酸盐])在苯与 1-十二烯烷烷基化的研究表明,与 1-氯-2-甲基-3-(亚磺酰氨基)苯相关的化合物可以用作有机合成中的新型高效催化剂。这项研究突出了此类化学物质在提高反应效率和扩大离子液体在工业过程中的适用性方面的潜力 (Qiao, Zhang, Zhang, & Li, 2004)。

属性

IUPAC Name |

1-chloro-2-methyl-3-(sulfinylamino)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNOS/c1-5-6(8)3-2-4-7(5)9-11-10/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFSGTRWQNTXKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N=S=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90231927 |

Source

|

| Record name | Benzenamine, 3-chloro-2-methyl-N-sulfinyl-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82608-90-0 |

Source

|

| Record name | Benzenamine, 3-chloro-2-methyl-N-sulfinyl-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082608900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3-chloro-2-methyl-N-sulfinyl-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。